N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Lipophilicity Physicochemical Properties Drug-likeness

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851980-69-3, MW 305.35 g/mol, formula C₁₄H₁₅N₃O₃S) is a synthetic, small-molecule benzothiazole-carbohydrazide hybrid incorporating a partially saturated 1,4-dioxine ring. The compound belongs to a class of heterocyclic aroylhydrazones frequently explored in medicinal chemistry and chemical biology for antimicrobial and anticancer screening.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
CAS No. 851980-69-3
Cat. No. B6500342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
CAS851980-69-3
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=COCCO3)C
InChIInChI=1S/C14H15N3O3S/c1-8-3-4-11-12(9(8)2)15-14(21-11)17-16-13(18)10-7-19-5-6-20-10/h3-4,7H,5-6H2,1-2H3,(H,15,17)(H,16,18)
InChIKeyTUSTZXOADXGKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851980-69-3): Chemotype Identity and Procurement-Relevant Classification


N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851980-69-3, MW 305.35 g/mol, formula C₁₄H₁₅N₃O₃S) is a synthetic, small-molecule benzothiazole-carbohydrazide hybrid incorporating a partially saturated 1,4-dioxine ring [1]. The compound belongs to a class of heterocyclic aroylhydrazones frequently explored in medicinal chemistry and chemical biology for antimicrobial and anticancer screening [2]. Its structure combines a 4,5-dimethylbenzothiazole core linked via a hydrazide bond to a 5,6-dihydro-1,4-dioxine-2-carbonyl fragment, a scaffold topology that distinguishes it from mono-substituted benzothiazole or fully aromatic dioxine analogs [3].

Why N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide Cannot Be Assumed Interchangeable with In-Class Analogs


The benzothiazole-carbohydrazide chemotype exhibits pronounced structure–activity relationship (SAR) sensitivity, where minor substituent modifications on the benzothiazole ring (e.g., 4,5-dimethyl vs. 4-fluoro or 4-methoxy) or the acyl moiety (dihydrodioxine vs. benzodioxine or benzothiazole carbonyl) can produce substantial shifts in both antimicrobial potency and physicochemical properties [1]. Literature-derived MIC values for benzothiazole-carbohydrazide derivatives range from 25 to 100 μg/mL against M. tuberculosis, with the specific substituent pattern dictating whether a compound falls at the high- or low-activity end of this spectrum [2]. Procurement of a generic in-class compound without verifying the exact substitution topology therefore carries a material risk of selecting a chemotype with markedly different target engagement, solubility, or metabolic stability profiles.

Quantitative Differentiation Evidence for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide vs. Closest Structural Analogs


Substituent-Driven Lipophilicity Shift: 4,5-Dimethyl vs. 4-Fluoro and 4-Methoxy Analogs

The 4,5-dimethyl substitution on the benzothiazole ring increases calculated lipophilicity by approximately +0.8 to +1.2 logP units relative to 4-fluoro (CAS 851979-02-7) and 4-methoxy (CAS 851978-52-4) congeners, moving the compound into a more favorable logD₇.₄ window (estimated 2.5–3.5) for membrane passive permeability while maintaining topological polar surface area (TPSA) below 90 Ų [1]. This differentiation is structurally analogous to the logP shifts observed in published benzothiazole-carbohydrazide series where 4,5-dimethyl derivatives consistently exhibited higher cLogP values than their mono-halogenated or mono-alkoxylated counterparts [2].

Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen Bond Donor Count and Solubility Profile: Differentiation from Bis-Benzothiazole Carbohydrazide

Relative to N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851980-48-8), which contains two benzothiazole rings and one additional H-bond acceptor, the target compound substitutes one benzothiazole with a dihydrodioxine ring, reducing the H-bond acceptor count by 1 and eliminating 1 heteroaryl nitrogen. This structural difference reduces crystal lattice packing energy and is predicted to improve aqueous kinetic solubility by approximately 1.5- to 3-fold (estimated 25–75 μM vs. 10–25 μM for the bis-benzothiazole analog), based on QSPR solubility models [1]. The reduced aromatic ring count (2 vs. 3) is also consistent with improved developability profiles observed in fragment-to-lead optimization campaigns [2].

Hydrogen Bonding Aqueous Solubility Drug-likeness

Kinase Selectivity Inference from Benzothiazole-Carbohydrazide Pharmacophore Topology

Benzothiazole-carbohydrazide derivatives have been reported to inhibit kinases including CDK2 and EGFR at low micromolar concentrations, with selectivity modulated by the nature of the acyl substituent [1]. Specifically, compounds bearing a dihydrodioxine-2-carbonyl group exhibit a hydrogen-bonding surface topology that favors a type-I½ or type-II binding mode in ATP-binding pockets, as supported by molecular docking studies on benzothiazole–oxindole hybrids (IC₅₀ = 0.20–0.70 μM on CDK2) [2]. While direct IC₅₀ data for CAS 851980-69-3 are not yet publicly available, class-level SAR indicates that the 4,5-dimethyl + dihydrodioxine scaffold may provide a differentiated selectivity window compared to 4-methoxy + dihydrodioxine or 4,5-dimethyl + benzodioxine analogs, which showed preferential binding to the M4 muscarinic receptor (EC₅₀ = 1.82 μM as a PAM) rather than kinases [3].

Kinase Inhibition Selectivity Anticancer

Reduced Molecular Weight and Rotatable Bond Count: Physicochemical Differentiation for Fragment-Based Screening

With a molecular weight of 305.35 g/mol and 3 rotatable bonds, CAS 851980-69-3 occupies a favorable fragment-like physicochemical space (MW < 350, rotatable bonds ≤ 6, TPSA < 90 Ų) that is associated with higher ligand efficiency indices (LE > 0.30 kcal/mol per heavy atom) compared to the larger benzodioxine analog N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (CAS 851980-59-1; MW 355.4 g/mol, 4 rotatable bonds) [1]. In fragment-based drug discovery (FBDD) campaigns, lower molecular weight and fewer rotatable bonds correlate with enhanced hit rates in SPR and DSF-based primary screens, as demonstrated by retrospective analysis of >500 fragment libraries [2].

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Limited Availability of Direct Comparative Bioactivity Data: Acknowledgement and Guidance

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay (accessed May 2026) did not identify any peer-reviewed publication or deposited bioassay dataset reporting quantitative IC₅₀, MIC, or Kd values for CAS 851980-69-3 in head-to-head comparisons with the above-cited analogs [1]. The differentiation evidence presented in Sections 3.1–3.4 therefore relies on (i) in silico physicochemical property predictions validated across structurally analogous training sets, (ii) class-level SAR trends extracted from published benzothiazole-carbohydrazide series, and (iii) direct molecular descriptor comparisons based on static 2D/3D structure [2]. Procurement decisions for this compound should incorporate a request for vendor-provided QC data (HPLC purity, ¹H NMR, residual solvent analysis) and, ideally, a pilot biochemical or phenotypic assay against the user's target of interest before committing to large-scale purchase.

Data Availability Procurement Strategy Assay Recommendation

Scientifically Supported Application Scenarios for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide Procurement


Fragment-Based Lead Discovery Campaigns Targeting Intracellular Kinases or Antibacterial Enzymes

The compound's fragment-like physicochemical profile (MW 305.35 Da, 3 rotatable bonds, TPSA ~88.5 Ų) aligns with Rule-of-Three guidelines for FBDD libraries [1]. Procurement for SPR-based primary screens (e.g., Biacore, ForteBio) or DSF (thermal shift) assays against purified kinase domains (CDK2, EGFR) or mycobacterial enzyme targets (DprE1, InhA) is supported by class-level SAR showing μM-range inhibition by close benzothiazole-carbohydrazide analogs [2]. The dihydrodioxine ring provides synthetic handles (vinyl ether reactivity) for downstream fragment elaboration via Diels-Alder or electrophilic addition chemistry.

Physicochemical Comparator in Benzothiazole-Carbohydrazide Structure–Property Relationship (SPR) Studies

The 4,5-dimethyl + dihydrodioxine topology provides a distinct point on the lipophilicity vs. solubility landscape (estimated cLogP ~2.8–3.2, LogS ~-3.8 to -3.2) relative to 4-fluoro (cLogP ~1.6–2.0) and bis-benzothiazole (LogS ~-4.5 to -4.0) analogs [3]. Researchers conducting systematic SPR investigations of the benzothiazole-carbohydrazide series should include CAS 851980-69-3 as a mid-range lipophilicity representative to deconvolute the contributions of ring substitution and linker topology to membrane permeability, metabolic stability, and off-target promiscuity.

Synthetic Intermediates for Diversified Heterocyclic Libraries

The carbohydrazide linker is a proven precursor for cyclization reactions yielding 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidinones, all of which are privileged scaffolds in anti-infective and oncology drug discovery [2]. CAS 851980-69-3 can serve as a key intermediate for constructing a focused library of 2,5-disubstituted-1,3,4-oxadiazole or 3-acetyl-2,5-disubstituted-1,3,4-thiadiazole derivatives, wherein the 4,5-dimethylbenzothiazole and dihydrodioxine fragments are retained as modular structural elements. Procurement of the parent carbohydrazide in >95% purity is a prerequisite for reproducible cyclization yields and library quality [4].

Pilot-Scale Antimicrobial or Anticancer Phenotypic Screening (Pre-Purchase Validation)

Given the absence of peer-reviewed bioactivity data for this specific compound [4], a scientifically prudent procurement strategy involves purchasing a minimal quantity (e.g., 5–10 mg) for pilot screening in the end user's own assay system. Recommended pilot assays include: (a) broth microdilution MIC determination against M. tuberculosis H37Rv or S. aureus ATCC 25923, using a benzothiazole-carbohydrazide class MIC range of 25–100 μg/mL as a benchmark threshold for activity [2]; (b) MTT or resazurin-based cytotoxicity assay against MCF-7 or HCT-116 cancer cell lines, with an IC₅₀ < 50 μM considered promising based on published benzothiazole-carbohydrazide-sulfonate conjugate data [5]. Only compounds exceeding pre-defined activity thresholds should advance to bulk procurement.

Quote Request

Request a Quote for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.